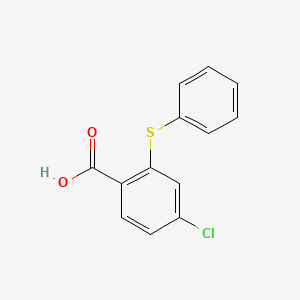

4-Chloro-2-phenylsulfanylbenzoic acid

Description

Contextualization of Benzoic Acid Derivatives in Contemporary Organic Chemistry

Benzoic acid and its derivatives are a cornerstone of contemporary organic chemistry, characterized by a carboxyl group attached to a benzene (B151609) ring. biosynth.com This simple aromatic carboxylic acid serves as a parent structure for a vast array of compounds with wideranging applications. The versatility of benzoic acid derivatives stems from the ability to modify the benzene ring with various functional groups, which can profoundly influence the molecule's physical, chemical, and biological properties.

Substituents on the aromatic ring can alter the acidity of the carboxylic acid group through electronic effects. biosynth.com Electron-withdrawing groups, such as halogens or nitro groups, increase acidity by stabilizing the resulting carboxylate anion, while electron-donating groups have the opposite effect. biosynth.com This tunable acidity is a critical factor in their function as intermediates in synthesis, building blocks for pharmaceuticals, and components in materials science.

Significance of Halogenated Aromatic Carboxylic Acids in Synthetic Strategies

The introduction of halogen atoms onto the aromatic ring of carboxylic acids creates highly valuable intermediates for organic synthesis. nih.govgoogle.com Halogenated aromatic carboxylic acids are versatile building blocks because the halogen atom can serve as a leaving group in various cross-coupling and nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. mdpi.com

These compounds are instrumental in synthesizing a wide range of materials, from agrochemicals to advanced polymers and pharmaceuticals. The position and nature of the halogen substituent(s) can be strategically chosen to direct subsequent chemical transformations, making these compounds key players in the design and execution of complex synthetic routes.

Importance of Organosulfur Moieties in Advanced Chemical Systems

Organosulfur compounds, which feature carbon-sulfur bonds, are integral to numerous advanced chemical systems. nih.gov The sulfur atom, with its various possible oxidation states (thioether, sulfoxide (B87167), sulfone), imparts unique properties to organic molecules. organic-chemistry.orgacs.org This versatility makes organosulfur moieties essential components in medicinal chemistry, materials science, and industrial applications. nih.govacs.org

In biochemistry, sulfur-containing amino acids like cysteine and methionine are fundamental to the structure and function of proteins. acs.org In materials science, organosulfur compounds are used in the development of polymers and organic conductors. The thioether linkage (C-S-C), as found in 4-Chloro-2-phenylsulfanylbenzoic acid, is a common motif in many biologically active molecules and serves as a key structural unit in organic synthesis.

Overview of this compound within the Landscape of Aryl Sulfanyl (B85325) Benzoic Acids

This compound is a specific example of an aryl sulfanyl benzoic acid, a class of molecules that combines the features of the previously discussed groups. Its structure contains a benzoic acid core, a halogen (chloro) substituent, and an aryl sulfanyl (phenylsulfanyl) group. This combination of functional groups suggests its potential utility as a multifunctional building block in organic synthesis.

The synthesis of this compound would likely involve the formation of a carbon-sulfur bond between a halogenated benzoic acid derivative and a thiol. Two prominent methods for this type of transformation are the Ullmann condensation and nucleophilic aromatic substitution (SNAr).

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-S bonds by coupling an aryl halide with a thiol. wikipedia.orgorganic-chemistry.org In a potential synthesis of the target molecule, 2,4-dichlorobenzoic acid could react with thiophenol in the presence of a copper catalyst and a base.

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile, such as a thiolate, on an aryl halide that is activated by electron-withdrawing groups. semanticscholar.orgnih.gov The carboxylic acid and chloro groups on the benzoic acid ring activate the molecule for substitution, making the reaction with a thiophenolate feasible.

The table below outlines the key structural features of this compound and their typical roles in chemical synthesis.

| Feature | Chemical Group | Typical Role in Synthesis |

| Core Structure | Benzoic Acid | Parent molecule, acidity can be tuned. |

| Halogen Group | Chloro | Directing group, potential leaving group in cross-coupling reactions. |

| Sulfur Moiety | Phenylsulfanyl (Thioether) | Can be oxidized to sulfoxide/sulfone, modifies electronic properties. |

| Carboxyl Group | Carboxylic Acid | Site for esterification, amidation, or reduction. |

Due to its multifunctional nature, this compound could serve as a versatile intermediate for creating more complex molecules, particularly in the fields of medicinal chemistry and materials science, where the combination of aromatic, halogen, and sulfur-containing moieties often leads to desirable properties.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-phenylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2S/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYPQBMNAHHULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548368 | |

| Record name | 4-Chloro-2-(phenylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13421-07-3 | |

| Record name | 4-Chloro-2-(phenylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Phenylsulfanylbenzoic Acid and Analogues

Strategies for the Construction of the Benzoic Acid Core

The formation of the benzoic acid scaffold is a fundamental step in the synthesis of 4-Chloro-2-phenylsulfanylbenzoic acid. Two prevalent strategies include the oxidation of a methyl group already attached to the aromatic ring and the introduction of a carboxyl group onto an aryl halide via an organometallic intermediate.

The oxidation of alkyl side-chains on an aromatic ring, particularly methyl groups, is a direct and common method for preparing benzoic acids. savemyexams.comlibretexts.org This transformation can be achieved using strong oxidizing agents. Primary and secondary carbons directly attached to the aromatic ring are susceptible to oxidation, while tertiary carbons are resistant. libretexts.org

Commonly employed oxidizing agents include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃, often in the form of Jones reagent). libretexts.orgchemicalbook.com When using potassium permanganate, the reaction is typically performed by heating the methylarene under reflux with an alkaline solution of KMnO₄. savemyexams.comlibretexts.org The initial product is the corresponding benzoate (B1203000) salt, which upon acidification yields the final benzoic acid. savemyexams.com Any alkyl group, regardless of its length, is oxidized back to a single -COOH group attached to the ring under these conditions. libretexts.org For example, both methylbenzene and propylbenzene (B89791) are oxidized to benzoic acid. libretexts.org

Recent advancements have explored metal-free oxidation processes. One such method utilizes tert-butyl hydroperoxide (TBHP) under microwave irradiation, presenting a more environmentally conscious alternative by avoiding heavy metals. google.com

Below is a table summarizing various oxidation conditions for methylarene precursors.

| Precursor | Oxidizing Agent(s) | Conditions | Product | Yield |

| p-Toluenesulfonyl chloride | Chromium(VI) oxide, Acetic anhydride, Acetic acid | 20 - 40°C, 2 h | 4-(Chlorosulfonyl)benzoic acid | 55% |

| 4-Methylphenylsulfonic acid | Potassium permanganate, Potassium hydroxide, Water | 80°C, then acidification | 4-Carboxybenzenesulfonic acid | Not specified |

| Toluene (B28343) | 70% aq. TBHP | Microwave, 160°C, 1 h | Benzoic acid | 9.1% |

| 2-Chloro-4-methylsulfonyltoluene | Nitric acid | 175 - 195°C | 2-Chloro-4-methylsulfonylbenzoic acid | High |

An alternative and highly versatile method for synthesizing benzoic acids involves the carboxylation of an aryl halide. libretexts.org This process begins with the conversion of an aryl halide (e.g., an aryl bromide or chloride) into a highly nucleophilic organometallic species, most commonly a Grignard reagent. libretexts.orgucalgary.ca The Grignard reagent, an organomagnesium compound, is prepared by reacting the aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). ucalgary.cachemistry-online.com

Once formed, the Grignard reagent is reacted with carbon dioxide (CO₂), which acts as an electrophile. ucalgary.ca Solid CO₂ (dry ice) is often used as it serves as both the reagent and a cooling agent. chemistry-online.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a halomagnesium carboxylate salt. libretexts.orgchemistry-online.com This intermediate is not typically isolated but is directly hydrolyzed in a subsequent step with a strong aqueous acid to protonate the carboxylate, yielding the final benzoic acid. libretexts.orgucalgary.ca

This method is advantageous as it allows for the formation of a new carbon-carbon bond and increases the carbon chain by one. ntu.edu.sg However, a significant limitation is the incompatibility of Grignard reagents with acidic protons. Functional groups such as -OH, -NH, -SH, or carbonyl groups on the aryl halide starting material will react with and destroy the Grignard reagent. libretexts.orgucalgary.ca

The general scheme for this two-step process is as follows:

Formation of Grignard Reagent: R-X + Mg → R-MgX (in anhydrous ether)

Carboxylation and Acidification: R-MgX + CO₂ → R-COOMgX → R-COOH (with H₃O⁺)

| Aryl Halide | Reagents | Conditions | Product | Yield |

| Bromobenzene | 1. Mg, Diethyl ether; 2. CO₂ (dry ice); 3. H₃O⁺ | Anhydrous conditions, then acidic workup | Benzoic acid | 80% |

| General Alkyl/Aryl Halide (R-X) | 1. Mg, THF or Diethyl ether; 2. CO₂; 3. H₃O⁺ | Anhydrous conditions, then acidic workup | Carboxylic Acid (R-COOH) | General method |

Regioselective Introduction of Halogen Substituents on the Aromatic Ring

The precise placement of halogen atoms on the benzoic acid ring is critical for defining the final properties of the molecule. The regioselectivity of these reactions is governed by the electronic effects of the substituents already present on the ring.

Electrophilic aromatic substitution is a standard method for introducing halogens onto a benzene (B151609) ring. wikipedia.org For aromatic carboxylic acids, the carboxyl group (-COOH) is a deactivating and meta-directing group. youtube.com This means it slows down the rate of electrophilic substitution and directs incoming electrophiles to the position meta to itself. youtube.com

In the case of synthesizing a 4-chloro derivative of 2-phenylsulfanylbenzoic acid, the directing effects of both the phenylsulfanyl group and the carboxyl group must be considered. The phenylsulfanyl group is an ortho, para-director, while the carboxyl group is a meta-director. Therefore, the position of chlorination will be influenced by the combined effects of these groups.

The reaction typically requires a halogen (e.g., Cl₂ or Br₂) and a Lewis acid catalyst such as ferric chloride (FeCl₃), ferric bromide (FeBr₃), or aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com The catalyst polarizes the halogen molecule, creating a stronger electrophile that can be attacked by the aromatic ring. masterorganicchemistry.com For less reactive substrates like benzoic acid, a catalyst is essential. wikipedia.org

| Substrate | Reagents | Conditions | Product |

| Benzoic acid | Br₂, FeBr₃ | Not specified | m-Bromobenzoic acid |

| Phenol | Br₂ | Polar solvent | 2,4,6-Tribromophenol |

| 4-Chlorobenzoic acid | Chlorosulfonic acid | 130°C, 5 h | 4-Chloro-3-(chlorosulfonyl)benzoic acid |

| 4-Methylsulfonyltoluene | Cl₂, Iron powder, CCl₄ | 87-91°C | 2-Chloro-4-methylsulfonyltoluene |

Decarboxylative halogenation, or halodecarboxylation, offers an alternative strategy where a carboxylic acid group is replaced by a halogen atom. researchgate.netnih.gov This method is particularly useful for synthesizing regioisomers that are difficult to obtain through direct electrophilic substitution. nih.govacs.org The process involves the cleavage of a carbon-carbon bond between the aromatic ring and the carboxyl group, with the liberation of carbon dioxide. researchgate.net

Classic examples include the Hunsdiecker reaction, which traditionally uses silver salts of carboxylic acids. However, modern variations have been developed that are more efficient and have a broader substrate scope. nih.gov For instance, silver benzoates bearing electron-withdrawing groups can give good yields of the corresponding aryl bromides. nih.gov

More recent protocols utilize copper catalysis in combination with a light source (photoredox catalysis) to generate an aryl radical intermediate from the carboxylic acid. acs.orgosti.gov This radical can then be trapped by a halogen source, such as N-iodosuccinimide (NIS) for iodination or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) for bromination, to yield the aryl halide. acs.orgosti.gov

| Substrate | Reagents | Conditions | Product | Yield |

| 4-Fluorobenzoic acid | [Cu(MeCN)₄]BF₄, NFTPT, DBDMH | 365 nm LED, CH₃CN | 1-Bromo-4-fluorobenzene | 72% |

| 3,5-di-tert-Butylbenzoic acid | [Cu(MeCN)₄]BF₄, NFTPT, N-Iodosuccinimide | 365 nm LED, CH₃CN | 1-Iodo-3,5-di-tert-butylbenzene | 71% |

A powerful and regioselective method for introducing a halogen onto an aromatic ring involves a multi-step sequence starting from an aromatic amine. This is often accomplished via the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org The general pathway is:

Nitration: An appropriate aromatic precursor is nitrated to introduce a nitro (-NO₂) group.

Reduction: The nitro group is reduced to an amino (-NH₂) group.

Diazotization: The aromatic amine is treated with a nitrous acid source (typically NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt (-N₂⁺).

Sandmeyer Reaction: The diazonium salt is then displaced by a halogen using a copper(I) halide catalyst (e.g., CuCl or CuBr). wikipedia.org This step proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

This sequence is highly valuable because the amino group's position can be strategically chosen in the starting material, allowing for the introduction of a halogen at a specific location that might not be accessible through direct electrophilic halogenation. organic-chemistry.org For example, this method can be used to synthesize chlorobenzoic acids from the corresponding aminobenzoic acids. scirp.org However, side reactions such as hydroxylation can sometimes compete, potentially lowering the yield of the desired halogenated product. scirp.org

| Starting Material | Reagents | Key Intermediate | Product |

| p-Aminobenzoic acid (pABA) | 1. NaNO₂, HCl; 2. CuCl | 4-Carboxybenzenediazonium chloride | 4-Chlorobenzoic acid |

| o-Aminobenzoic acid (Anthranilic acid) | 1. NaNO₂, HCl; 2. KI | 2-Carboxybenzenediazonium chloride | 2-Iodobenzoic acid |

| Aniline | 1. NaNO₂, HCl; 2. CuCl | Benzenediazonium chloride | Chlorobenzene |

Formation of the Arylsulfanyl Moiety

The introduction of the phenylsulfanyl group onto the benzoic acid backbone is a critical step in the synthesis of the target molecule and its analogues. This transformation can be accomplished through several reliable methods.

Carbon-Sulfur Bond Forming Reactions

Traditional methods for the formation of C–S bonds often rely on the reaction of a nucleophilic sulfur species with an electrophilic carbon. In the context of this compound, this could involve the reaction of a suitably activated 2-halobenzoic acid derivative with thiophenol or a thiophenolate salt. One of the earliest and most well-known methods for forming aryl-sulfur bonds is the Ullmann condensation. This reaction typically involves the copper-mediated coupling of an aryl halide with a thiol. While effective, classical Ullmann conditions often require high reaction temperatures. organic-chemistry.org

Modern advancements have led to the development of more efficient and milder protocols for C-S bond formation. These methods often still rely on the fundamental principle of reacting a sulfur nucleophile with an aryl electrophile but employ improved catalyst systems or activating agents to achieve higher yields and better functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions for Sulfide (B99878) Synthesis

Transition metal catalysis has revolutionized the synthesis of diaryl sulfides, offering milder reaction conditions and broader substrate scope compared to traditional methods. Palladium and copper are the most commonly employed metals for these transformations.

Palladium-Catalyzed C-S Coupling: The Buchwald-Hartwig amination protocol has been successfully adapted for C-S bond formation. These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with a thiol. The choice of ligand is crucial for the efficiency of the catalytic cycle. While bidentate phosphine ligands have been traditionally favored, recent studies have shown that monophosphine ligands can also lead to highly effective catalysis, sometimes at lower temperatures. nih.gov

Copper-Catalyzed C-S Coupling (Ullmann-Type Reactions): Copper-catalyzed cross-coupling reactions remain a widely used and economical method for the synthesis of diaryl sulfides. Modern Ullmann-type reactions often utilize copper(I) salts, such as CuI, as the catalyst, and can be performed in the presence of a ligand and a base. nih.gov The use of ligands, such as 1,10-phenanthroline (B135089) or various diamines, can significantly improve the reaction rate and yield. The reaction is versatile and can be applied to a range of aryl halides and thiols. Regioselective copper-catalyzed amination of chlorobenzoic acids has been demonstrated, suggesting the feasibility of similar selectivity in C-S coupling reactions. researchgate.net

Below is a table summarizing various transition metal-catalyzed approaches to the synthesis of diaryl sulfides, which are applicable to the synthesis of this compound analogues.

| Catalyst System | Aryl Halide | Sulfur Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / dppf | Aryl Bromide | Thiophenol | dppf | NaOtBu | Toluene | 100 | 85-95 |

| CuI | Aryl Iodide | Thiophenol | 1,10-phenanthroline | K₂CO₃ | DMF | 120 | 70-90 |

| Cu₂O | Aryl Bromide | Thiol | None | K₂CO₃ | PEG-400 | 100 | 80-92 |

| NiCl₂(dppf) | Aryl Chloride | Thiophenol | dppf | K₃PO₄ | DMAc | 130 | 75-88 |

This table presents representative data for the synthesis of diaryl sulfides and may not reflect the exact conditions for this compound.

Nucleophilic Substitution of Halogens with Thiolates

Nucleophilic aromatic substitution (SNAr) provides a direct route to diaryl sulfides. This method involves the reaction of an electron-deficient aryl halide with a nucleophilic thiolate. For the synthesis of this compound, this would typically involve reacting a 2,4-dihalobenzoic acid with a thiophenolate salt. The success of SNAr reactions is highly dependent on the electronic nature of the aryl halide. The presence of electron-withdrawing groups ortho and para to the leaving group activates the ring towards nucleophilic attack.

In the case of a 2,4-dichlorobenzoic acid precursor, the chlorine atom at the 2-position is activated by the carboxylic acid group (and the other chlorine atom), making it susceptible to substitution by a thiophenolate. The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, and may be promoted by heat.

Integrated Multi-Step Synthesis of this compound

Linear and Convergent Synthetic Routes

A linear synthesis would involve the sequential modification of a starting material. For example, one could start with 4-chlorobenzoic acid, introduce a halogen at the 2-position, and then perform a C-S coupling reaction. Another linear approach could begin with 2,4-dichlorobenzoic acid, followed by a selective C-S bond formation at the 2-position. The synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid from 2,4-dichlorobenzoic acid demonstrates a multi-step functionalization of a related starting material. google.com

A convergent synthesis , on the other hand, would involve the preparation of two or more fragments separately, which are then combined in a later step to form the final product. For the target molecule, a convergent approach might involve the synthesis of a 2-halophenyl fragment and a 4-chlorobenzoic acid fragment, which are then coupled. However, for a relatively small molecule like this compound, a linear approach starting from a commercially available substituted benzoic acid is often more practical. The synthesis of various diaryl sulfides often follows a convergent-style coupling of two distinct aryl partners. rsc.orgnih.gov

Optimization of Reaction Conditions and Yields in Analogous Systems

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. Key parameters that are often screened include the choice of catalyst, ligand, base, solvent, and reaction temperature.

The following table illustrates the effect of varying reaction parameters on the yield of a model copper-catalyzed C-S coupling reaction between a 2-chlorobenzoic acid analogue and a thiol.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI (5) | None | K₂CO₃ | DMF | 140 | 65 |

| 2 | CuI (5) | 1,10-phenanthroline (10) | K₂CO₃ | DMF | 120 | 85 |

| 3 | CuI (5) | L-proline (20) | K₂CO₃ | DMSO | 110 | 88 |

| 4 | Cu₂O (5) | None | Cs₂CO₃ | NMP | 130 | 78 |

| 5 | Cu(acac)₂ (5) | DBU (10) | K₃PO₄ | Toluene | 110 | 72 |

This is a representative table based on general findings for Ullmann-type C-S coupling reactions and does not represent a specific experimentally validated synthesis of this compound.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating Ullmann coupling reactions, often leading to significantly reduced reaction times and improved yields. nih.gov The optimization of these parameters is an empirical process and is essential for developing a robust and scalable synthesis for this compound and its analogues.

Advancements in Sustainable Synthetic Chemistry

Traditional methods for the synthesis of diaryl thioethers and substituted benzoic acids often rely on volatile organic solvents, stoichiometric and often toxic reagents, and harsh reaction conditions. In contrast, sustainable chemistry seeks to minimize waste, reduce energy consumption, and utilize renewable resources.

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including diaryl thioethers, a key structural motif in this compound.

Green Solvents:

The replacement of conventional volatile organic compounds (VOCs) with greener alternatives is a cornerstone of sustainable synthesis. For reactions analogous to the formation of this compound, several classes of green solvents have shown promise.

Ionic Liquids (ILs): These are salts with low melting points that can serve as non-volatile, thermally stable reaction media. researchgate.nettandfonline.com Research has demonstrated the successful application of ionic liquids in the synthesis of diaryl thioethers through Ullmann-type and Suzuki cross-coupling reactions. researchgate.nettandfonline.comtandfonline.com For instance, the Ullmann condensation, a common method for forming C-S bonds, has been effectively carried out in 1-butyl-3-methylimidazolium bromide ([BMIM]Br). tandfonline.comtandfonline.com Similarly, the Suzuki cross-coupling has been performed in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF4). tandfonline.comtandfonline.com The use of microwave irradiation in conjunction with ionic liquids can further accelerate these reactions, significantly reducing reaction times and improving yields. tandfonline.comtandfonline.com

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for green chemistry. Water-promoted synthesis of heteroaryl thioethers has been developed, highlighting the potential for aqueous media in C-S bond formation. sioc-journal.cn The unique properties of water, such as the hydrophobic effect and its hydrogen-bonding capabilities, can be harnessed to promote reactivity and selectivity. sioc-journal.cn

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are biodegradable, have low toxicity, and are prepared from readily available starting materials. While specific applications to diaryl thioether synthesis are less documented, their use in other organic transformations, such as the Biginelli reaction for the synthesis of dihydropyrimidinones/thiones, showcases their potential as green reaction media. rsc.org

Table 1: Comparison of Green Solvents for Diaryl Thioether Synthesis

| Solvent Type | Advantages | Examples of Application |

|---|---|---|

| Ionic Liquids | Low volatility, high thermal stability, tunable properties, potential for recycling. researchgate.nettandfonline.com | Ullmann and Suzuki cross-coupling reactions for diaryl thioethers. researchgate.nettandfonline.comtandfonline.com |

| Water | Non-toxic, non-flammable, abundant, environmentally benign. sioc-journal.cn | Synthesis of heteroaryl thioethers. sioc-journal.cn |

| Deep Eutectic Solvents | Biodegradable, low toxicity, easy to prepare from inexpensive components. rsc.org | Catalysis of multicomponent reactions like the Biginelli reaction. rsc.org |

Green Reagents:

The development of synthetic routes that utilize less hazardous and more efficient reagents is another critical aspect of sustainable chemistry.

Transition-Metal-Free C-S Bond Formation: While transition metals are effective catalysts, their potential toxicity and cost are drawbacks. Research into transition-metal-free protocols for C-S bond formation is an active area. nih.gov For example, a method utilizing acetylacetone (B45752) as an aryl source for the synthesis of polysubstituted diaryl sulfides has been developed. nih.gov

Thiol-Free Sulfur Sources: The unpleasant odor and susceptibility to oxidation of thiols have driven the exploration of alternative sulfur-donating reagents. Xanthates, which are odorless and stable, have been used as thiol surrogates in the synthesis of alkyl and aryl thioethers under transition-metal-free and base-free conditions. mdpi.com Another approach involves an organocatalytic protocol using tetramethylthiourea (B1220291) as a sulfur source for the synthesis of aryl alkyl thioethers from aryl chlorides and alcohols under mild, photochemical conditions. nih.govacs.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. While specific biocatalytic routes to this compound are not established, the principles can be applied to the synthesis of its core structures and analogues.

Enzymatic Synthesis of Benzoic Acid Derivatives:

The biosynthesis of benzoic acid from L-phenylalanine has been demonstrated through multi-enzyme cascades. researchgate.net This approach offers a sustainable alternative to traditional chemical synthesis from petroleum-derived toluene. researchgate.net Engineered microbial cell factories provide a platform for the production of substituted benzoic acids from renewable feedstocks.

Halogenating Enzymes:

The regioselective introduction of halogen atoms is a significant challenge in chemical synthesis. Halogenase enzymes, however, can catalyze the specific halogenation of organic molecules under mild conditions. While the direct enzymatic chlorination at the 4-position of a 2-phenylsulfanylbenzoic acid precursor is not a known process, the existence of these enzymes suggests the potential for developing biocatalytic methods for the synthesis of halogenated benzoic acids.

Chemoenzymatic Synthesis:

Chemoenzymatic synthesis combines the strengths of both chemical and biological catalysis to create efficient and sustainable synthetic routes. For instance, a carboxylic acid could be produced via fermentation, and then a subsequent chemical step could be used to introduce the phenylsulfanyl group. This hybrid approach can overcome the limitations of purely enzymatic or purely chemical methods.

The conversion of carboxylic acids into thioacids can be achieved using reagents like Lawesson's reagent, which could then be subjected to further chemical modifications. nih.gov While not a biocatalytic step, it represents a chemical transformation that could be integrated into a broader chemoenzymatic pathway.

Table 2: Potential Biocatalytic and Chemoenzymatic Steps for Analogues

| Transformation | Biocatalytic/Chemoenzymatic Approach | Potential Advantages |

|---|---|---|

| Carboxylic Acid Synthesis | Whole-cell biocatalysis using engineered microorganisms to convert renewable feedstocks (e.g., L-phenylalanine) to benzoic acid. researchgate.net | Use of renewable starting materials, mild reaction conditions, reduced waste. |

| Halogenation | Use of halogenase enzymes for regioselective chlorination of a benzoic acid precursor. | High selectivity, avoiding the use of hazardous halogenating agents. |

| C-S Bond Formation | A chemoenzymatic approach where a biocatalytically produced benzoic acid derivative is coupled with a thiol or its equivalent using a green chemical method. | Combines the sustainability of biocatalysis with the versatility of chemical synthesis. |

Reactivity and Reaction Mechanisms

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution

The benzene (B151609) ring of 4-Chloro-2-phenylsulfanylbenzoic acid is substituted with three groups that influence its reactivity towards electrophiles and direct the position of any subsequent substitution.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The rate and regioselectivity of this reaction are dictated by the combined electronic effects (both inductive and resonance) of the substituents already present.

The three substituents on the ring have competing directing effects:

Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects. libretexts.org It reduces the electron density of the ring, making it less susceptible to electrophilic attack, and directs incoming electrophiles to the position meta to itself (C3 and C5).

Chloro Group (-Cl): This is a deactivating group due to its strong electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pair electrons can be donated via resonance to stabilize the carbocation intermediate (arenium ion) formed during attack at these positions. libretexts.org In this molecule, it directs to C3 and C5.

Analysis of Regioselectivity: The available positions for substitution on the this compound ring are C3, C5, and C6.

Position C3: This position is meta to the -COOH group (favorable), ortho to the -Cl group (favorable), and ortho to the -SPh group (favorable).

Position C5: This position is meta to the -COOH group (favorable), ortho to the -Cl group (favorable), and para to the -SPh group (less favorable than ortho due to potential steric hindrance from the large SPh group).

Position C6: This position is ortho to the -COOH group (unfavorable), meta to the -Cl group (unfavorable), and para to the -SPh group (favorable).

Considering these combined effects, the phenylsulfanyl group is the strongest activating director among the three. It strongly directs incoming electrophiles to its ortho and para positions. The carboxyl group is the strongest deactivator. The chloro group is a deactivator but directs ortho/para.

The most likely position for electrophilic attack is C3 , as it is activated by the ortho-directing phenylsulfanyl and chloro groups and is meta to the deactivating carboxyl group. Position C6 is also activated by the para-directing phenylsulfanyl group, but it is ortho to the strongly deactivating carboxyl group, which is highly unfavorable. Position C5 is directed by both the carboxyl and chloro groups but is likely less favored than C3 due to being para to the bulky phenylsulfanyl group. Therefore, electrophilic substitution reactions on this compound are predicted to yield predominantly the 3-substituted product.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Chloro-2-phenylsulfanylbenzoyl chloride |

| 4-Chloro-2-phenylsulfanylbenzoic anhydride |

| p-toluenesulfonic acid |

| dicyclohexylcarbodiimide |

| sodium 4-chloro-2-(phenylthio)benzoate |

Regioselectivity in Further Functionalization (e.g., Nitration, Sulfonation)

The introduction of new functional groups onto the aromatic ring of this compound through electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The chloro, phenylsulfanyl, and carboxyl groups each exert an influence on the position of an incoming electrophile, such as a nitronium ion (NO₂⁺) during nitration or sulfur trioxide (SO₃) during sulfonation.

The directing influence of these groups is a combination of inductive and resonance effects:

Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature through both induction and resonance.

Chloro Group (-Cl): Halogens are deactivating due to their strong inductive electron-withdrawing effect, but they are ortho, para-directors because of a competing electron-donating resonance effect. libretexts.org

Phenylsulfanyl Group (-SPh): The sulfur atom's lone pairs allow for a resonance-based electron-donating effect, making this group an ortho, para-director and activating the ring towards electrophilic attack.

In this compound, the positions open for substitution are C3, C5, and C6. The final regiochemical outcome depends on the synergy and opposition of these directing effects. The powerful ortho, para-directing influence of the phenylsulfanyl group at C2 strongly directs incoming electrophiles to the C3 and C5 positions. The chloro group at C4 also directs ortho and para, which corresponds to the C3 and C5 positions. Conversely, the meta-directing carboxyl group at C1 also directs towards C3 and C5. Therefore, electrophilic substitution, such as nitration or sulfonation, is strongly favored at the C3 and C5 positions, with the specific ratio of products potentially influenced by steric hindrance and reaction conditions.

| Substituent | Position on Ring | Electronic Effect | Directing Influence | Favored Positions for Substitution |

|---|---|---|---|---|

| -COOH | C1 | Deactivating (meta-director) | Directs to C3, C5 | |

| -SPh | C2 | Activating (ortho, para-director) | Directs to C3, C5 | |

| -Cl | C4 | Deactivating (ortho, para-director) | Directs to C3, C5 |

Reactivity Associated with the Phenylsulfanyl Moiety

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. This transformation is a common and important reaction for aryl sulfides. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and the reaction conditions. dntb.gov.ua

Mild oxidation, typically using one equivalent of an oxidant like hydrogen peroxide in glacial acetic acid or meta-chloroperbenzoic acid (m-CPBA) at controlled temperatures, selectively converts the sulfide (B99878) to a sulfoxide (B87167) (4-Chloro-2-(phenylsulfinyl)benzoic acid). nih.govprepchem.com The use of stronger oxidizing agents or an excess of the oxidant, such as potassium permanganate (B83412) (KMnO₄) or performing the reaction with hydrogen peroxide at higher temperatures or for longer durations, leads to the formation of the corresponding sulfone (4-Chloro-2-(phenylsulfonyl)benzoic acid). dntb.gov.uaorganic-chemistry.org

| Starting Material | Oxidizing Agent/Conditions | Product |

|---|---|---|

| This compound | H₂O₂ (1 eq.), Acetic Acid, RT | 4-Chloro-2-(phenylsulfinyl)benzoic acid |

| m-CPBA (1 eq.), CH₂Cl₂, RT | 4-Chloro-2-(phenylsulfinyl)benzoic acid | |

| This compound | Excess H₂O₂ or KMnO₄ | 4-Chloro-2-(phenylsulfonyl)benzoic acid |

Potential for Cleavage or Rearrangement of the Sulfur Linkage

The carbon-sulfur (C–S) bond in diaryl sulfides is generally stable. However, under specific and often harsh reaction conditions, this linkage can undergo cleavage or rearrangement. Transition metals are often employed to mediate the cleavage of C–S bonds, a process relevant in hydrodesulfurization in the petroleum industry. acs.org In the context of synthetic organic chemistry, oxidative cleavage can be achieved under certain conditions, though this is less common than oxidation at the sulfur atom. researchgate.net

Rearrangement reactions involving the sulfur linkage are also possible. For instance, the benzilic acid rearrangement involves the 1,2-rearrangement of diketones to form α-hydroxy–carboxylic acids and is not directly applicable here. wikipedia.org However, other base-catalyzed rearrangements can be induced by the formation of an anion, leading to a 1,2-shift of an aryl or alkyl group. msu.edu While specific studies on the cleavage or rearrangement of this compound are not prevalent, the general reactivity patterns of diaryl sulfides suggest that such reactions would require forcing conditions, such as strong bases, high temperatures, or specific metal catalysts. rsc.org

Mechanistic Studies of Substituent Effects on Reaction Pathways

Inductive and Resonance Contributions of Peripheral Groups

The reactivity of this compound is a direct consequence of the inductive and resonance effects of its substituents. These electronic effects alter the electron density of the aromatic ring and influence the stability of reaction intermediates. khanacademy.orgresearchgate.net

Inductive Effect (-I): This is the withdrawal of electron density through the sigma bonds due to the electronegativity of the atoms. The chloro, carboxyl, and phenylsulfanyl groups all exhibit an electron-withdrawing inductive effect.

Resonance Effect (+R or -R): This involves the donation (+R) or withdrawal (-R) of electron density through the pi system. The chloro and phenylsulfanyl groups have lone pairs on the atom attached to the ring (Cl and S), allowing them to donate electron density via resonance (+R). The carboxyl group, with its C=O bond conjugated with the ring, withdraws electron density via resonance (-R).

Steric Influence of Ortho-Substituents on Reactivity

The placement of the phenylsulfanyl group at the ortho position relative to the carboxyl group introduces significant steric hindrance. This steric crowding is a key feature of the "ortho effect." wikipedia.org

The ortho effect in substituted benzoic acids typically leads to an increase in acidic strength compared to the para and meta isomers, regardless of the substituent's electronic nature. vedantu.comcdnsciencepub.com This is attributed to steric inhibition of resonance. The bulky ortho-substituent (in this case, the phenylsulfanyl group) forces the carboxyl group to twist out of the plane of the benzene ring. quora.com This rotation disrupts the resonance between the carboxyl group and the ring, which in turn stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent acid. wikipedia.orgstackexchange.com

Furthermore, this steric hindrance can impede reactions that involve the carboxyl group or the adjacent C3 position on the ring. Nucleophilic attack on the carboxyl carbon or electrophilic attack at the C3 position may be slowed down due to the physical obstruction by the large phenylsulfanyl group.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of organic compounds, offering precise information about the chemical environment of individual protons and carbon atoms.

The 1H NMR spectrum of 4-Chloro-2-phenylsulfanylbenzoic acid provides information on the number of different types of protons and their neighboring environments. In a typical analysis using a 400 MHz spectrometer with deuterochloroform (CDCl3) as the solvent, the aromatic protons of the benzoic acid ring and the phenylthio group exhibit distinct chemical shifts. The protons on the benzoic acid ring typically appear as a doublet at approximately 8.16 ppm (H-6), a doublet of doublets at 7.46 ppm (H-5), and a doublet at 7.15 ppm (H-3). The protons of the phenylsulfanyl group are observed as a multiplet in the range of 7.42-7.34 ppm (H-2', 3', 4', 5', 6'). The acidic proton of the carboxylic acid group is often broad and may not be observed, or it may appear as a broad singlet at a high chemical shift.

Table 1: 1H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-6 | 8.16 | d |

| H-5 | 7.46 | dd |

| H-2', 3', 4', 5', 6' | 7.42-7.34 | m |

d = doublet, dd = doublet of doublets, m = multiplet

The 13C NMR spectrum complements the 1H NMR data by providing information about the carbon framework of the molecule. In a 101 MHz 13C NMR spectrum of this compound in CDCl3, the carbonyl carbon of the carboxylic acid is typically observed at a downfield chemical shift, for instance, around 169.5 ppm. The aromatic carbons show a range of chemical shifts depending on their electronic environment. The carbon attached to the chlorine atom (C-4) and the carbon attached to the sulfur atom (C-2) are observed at approximately 141.1 ppm and 140.0 ppm, respectively. Other aromatic carbons appear in the range of 126.0 to 135.0 ppm.

Table 2: 13C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 169.5 |

| C-4 | 141.1 |

| C-2 | 140.0 |

| Aromatic C-H | 134.9, 132.8, 131.7, 130.0, 129.5, 128.5, 126.0 |

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are powerful tools for establishing connectivity within a molecule. A COSY spectrum would show correlations between adjacent protons, for example, between H-5 and H-6, and between H-3 and H-5 on the benzoic acid ring. An HSQC spectrum would reveal correlations between protons and their directly attached carbons, allowing for the unambiguous assignment of the 1H and 13C NMR signals. For instance, the signal for H-6 would correlate with the signal for C-6, and so on.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A broad absorption band is typically observed in the region of 2500-3300 cm-1, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group in the carboxylic acid usually appears as a strong absorption band around 1700 cm-1. The C-Cl stretching vibration can be observed in the fingerprint region, typically between 600 and 800 cm-1. Aromatic C-H stretching vibrations are generally seen above 3000 cm-1, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm-1 region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm-1) |

|---|---|

| O-H (Carboxylic acid) | 2500-3300 (broad) |

| C=O (Carboxylic acid) | ~1700 (strong) |

| Aromatic C-H | >3000 |

| Aromatic C=C | 1400-1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for understanding its structure through fragmentation analysis. The nominal molecular weight of the compound (C₁₃H₉ClO₂S) is 264.73 g/mol . High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition.

Under electron ionization (EI), the molecule is expected to undergo specific fragmentation, providing structural insights. The molecular ion peak [M]⁺ would be observed, along with a characteristic [M+2]⁺ peak at approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. Key fragmentation pathways would likely involve:

Loss of the carboxylic acid group (-COOH) or a hydroxyl radical (-OH).

Cleavage of the carbon-sulfur bond, leading to fragments corresponding to the chlorobenzoyl cation or the phenylsulfanyl cation.

Loss of a chlorine atom.

Loss of carbon monoxide (CO) from the benzoyl portion of the molecule.

Table 1: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value/Fragment | Description |

| Molecular Formula | C₁₃H₉ClO₂S | - |

| Molecular Weight | 264.73 g/mol | Calculated nominal mass. |

| Molecular Ion [M]⁺ | m/z 264 | Corresponds to the intact molecule. |

| Isotope Peak [M+2]⁺ | m/z 266 | Due to the ³⁷Cl isotope. |

| Key Fragment | m/z 219 | Loss of the carboxylic group (-COOH). |

| Key Fragment | m/z 139 | Formation of the chlorobenzoyl cation. |

| Key Fragment | m/z 109 | Formation of the phenylsulfanyl cation. |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous, high-resolution three-dimensional structural data, which is indispensable for rational drug design and functional studies. nih.gov

Crystal packing, or the arrangement of molecules in the crystal lattice, would be governed by a combination of intermolecular forces. Molecules are likely to arrange in a way that maximizes favorable interactions and minimizes steric hindrance.

The solid-state structure of this compound would be stabilized by a network of non-covalent interactions. The primary intermolecular interaction is expected to be the hydrogen bonding between the carboxylic acid groups of adjacent molecules. nih.gov This typically results in the formation of centrosymmetric dimers, a common structural motif for carboxylic acids.

Other significant interactions that would likely contribute to the stability of the crystal lattice include:

π-π Stacking: Interactions between the electron clouds of the aromatic phenyl rings of neighboring molecules can lead to stacked arrangements. researchgate.net

C-H···O Interactions: The carbonyl oxygen of the carboxylic acid can act as an acceptor for weak hydrogen bonds from C-H groups on adjacent molecules. researchgate.netnih.gov

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor or acceptor, interacting with electronegative atoms or π-systems.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Primary interaction, often leads to dimer formation. nih.gov |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilizes crystal packing through aromatic interactions. researchgate.net |

| C-H···O Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (C=O) | Contributes to the overall lattice energy. researchgate.netnih.gov |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of non-volatile compounds like this compound. A reverse-phase HPLC method would be most suitable. ekb.eg In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated, less polar form for better retention and peak shape. ekb.eghplc.eu Purity is assessed by integrating the area of the detected peaks, with the purity percentage calculated from the relative area of the main compound peak.

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. mdpi.com |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Elution of the compound from the column. |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. |

| Detection | UV Spectrophotometry (e.g., at 230 or 254 nm) | Aromatic rings provide strong UV absorbance for detection. mdpi.com |

| Injection Volume | 10-20 µL | Introduction of the sample into the system. |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of the carboxylic acid group. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable analogue. researchgate.net A common method is esterification, for example, reacting the carboxylic acid with diazomethane (B1218177) or methyl chloroformate to form the corresponding methyl ester. researchgate.net

Once derivatized, the methyl ester of this compound can be readily analyzed by GC-MS. The sample is vaporized and separated on a capillary column (e.g., DB-5), and the mass spectrometer serves as a highly sensitive and specific detector. researchgate.net This technique is particularly useful for identifying and quantifying trace-level impurities or isomers that have been co-derivatized. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are foundational in modern chemistry for predicting molecular properties. researchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing a detailed picture of the molecule's electronic makeup. researchgate.netresearchgate.net For 4-Chloro-2-phenylsulfanylbenzoic acid, such calculations would be performed using a specific functional (like B3LYP) and a basis set (like 6-311++G(d,p)) to model the system accurately. researchgate.netmdpi.com

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure would reveal fundamental properties of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netnih.gov

HOMO and LUMO: The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov For similar molecules, the HOMO is often localized on the electron-rich parts of the structure, while the LUMO is distributed over electron-accepting regions. researchgate.netnih.govscienceopen.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is crucial for predicting how the molecule would interact with other reagents.

Interactive Data Table: Hypothetical Electronic Properties

Below is a hypothetical interactive table illustrating the kind of data that would be generated from a DFT analysis of this compound. Note: These values are for illustrative purposes only and are not based on actual published data for this specific compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.5 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Molecular polarity |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. comporgchem.comnih.govnrel.govarxiv.org

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. researchgate.netmdpi.comresearchgate.net By calculating the harmonic vibrational frequencies, specific peaks in an experimental spectrum can be assigned to the corresponding molecular motions, such as C=O stretching, C-Cl stretching, C-S stretching, and O-H bending. mdpi.comresearchgate.net This allows for a detailed understanding of the molecule's vibrational modes.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. comporgchem.comnih.govnih.govmdpi.com These theoretical predictions are highly valuable for assigning signals in experimental NMR spectra and confirming the chemical structure. comporgchem.comnih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. comporgchem.commdpi.com

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for studying the pathways of chemical reactions. For this compound, this could involve:

Mapping Reaction Coordinates: By calculating the energy of the system as the geometry changes from reactants to products, a reaction coordinate can be mapped out.

Locating Transition States: At the peak of this energy profile lies the transition state, a high-energy, short-lived structure that connects reactants and products. Characterizing the geometry and energy of the transition state is key to understanding the reaction's kinetics and determining its activation energy.

Investigating Reaction Pathways: This analysis could be used to explore potential reactions involving the carboxylic acid group, the chloro substituent, or the phenylsulfanyl moiety, providing insights into the molecule's reactivity and the feasibility of different chemical transformations.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape of a molecule is crucial to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

Gas Phase and Solution Conformations and Stability

A conformational analysis of this compound would involve systematically rotating the bonds connecting the phenyl ring, the sulfur atom, and the benzoic acid moiety.

Potential Energy Surface (PES): By calculating the energy for each conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

Relative Stabilities: The analysis would identify the most stable conformer (the global minimum) and other low-energy conformers. The relative energies of these conformers, often calculated as Gibbs free energies, determine their populations at a given temperature according to the Boltzmann distribution.

Solvent Effects: Performing these calculations with a solvent model (like the Polarizable Continuum Model, PCM) would show how the conformational preferences might change from the gas phase to a solution environment, which is often more relevant to experimental conditions. comporgchem.com

Impact of Conformational Flexibility on Chemical Behavior

The flexibility of this compound and the presence of multiple stable conformers can have a significant impact on its properties.

Spectroscopic Signature: Spectroscopic measurements, like NMR, often show averaged signals if the conformers are interconverting rapidly on the NMR timescale. If the interconversion is slow, signals from multiple conformers might be observed.

Biological Activity: If the molecule were to interact with a biological target like an enzyme, only specific conformations might be able to fit into the binding site. Therefore, understanding the conformational landscape is essential for any structure-activity relationship studies. A DFT-based conformational study would be a prerequisite for such investigations. nih.gov

Theoretical Studies on Acid-Base Properties and pKa Prediction

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental property governing its behavior in chemical and biological systems. Theoretical chemistry offers a framework for dissecting the factors that determine this acidity, both in the absence and presence of a solvent.

Gas-phase acidity refers to the intrinsic acidity of a molecule, free from any solvent effects. It is determined by the electronic effects of the molecule's constituent atoms and functional groups. For this compound, the acidity is modulated by the substituents on the benzoic acid core.

Inductive and Resonance Effects: The acidity of substituted benzoic acids is influenced by a combination of inductive and resonance effects imparted by the substituents. libretexts.orglibretexts.org Electron-withdrawing groups stabilize the negative charge of the carboxylate anion that forms upon deprotonation, thereby increasing acidity (lowering the pKa). libretexts.orgpharmaguideline.com Conversely, electron-donating groups tend to destabilize the anion and decrease acidity. libretexts.orgpharmaguideline.com

Substituent Analysis:

4-Chloro group: The chlorine atom at the para position acts as an electron-withdrawing group primarily through its inductive effect (-I), pulling electron density away from the aromatic ring and the carboxylic group. libretexts.org This effect stabilizes the conjugate base, increasing the intrinsic acidity compared to unsubstituted benzoic acid.

2-Phenylsulfanyl group: The phenylsulfanyl group (-SPh) at the ortho position has a more complex influence. The sulfur atom is electronegative and can exert an electron-withdrawing inductive effect. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). The net effect on acidity depends on the balance of these opposing influences.

Ortho-Effect: Substituents at the ortho position, like the phenylsulfanyl group in this molecule, can also introduce steric interactions that force the carboxylic acid group out of coplanarity with the benzene (B151609) ring. hcpgcollege.edu.in This disruption of planarity can inhibit resonance between the carboxyl group and the ring, which typically increases the acid's strength. hcpgcollege.edu.in This phenomenon is often referred to as the "ortho-effect." libretexts.org

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to quantify these effects by computing the Gibbs free energy change (ΔacidG°) of the deprotonation reaction in the gas phase. mdpi.comnih.gov A good correlation between calculated and experimental gas-phase acidities for a range of substituted benzoic acids has been demonstrated, validating the utility of these computational approaches. mdpi.comresearchgate.net

Table 1: Comparison of Experimental and Calculated Gas-Phase Acidity (ΔacidG°) for Selected Substituted Benzoic Acids

Data sourced from studies on substituted benzoic acids to illustrate substituent effects. mdpi.com

While gas-phase acidity provides insight into intrinsic molecular properties, pKa is an aqueous-phase measurement. The solvent, particularly water, plays a crucial role by stabilizing the charged ions (carboxylate anion and proton) formed during dissociation.

Continuum Solvation Models: A common approach to model these solvent effects is the use of implicit or continuum solvation models, such as the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM). nih.govmdpi.com These models treat the solvent as a continuous dielectric medium rather than individual molecules, which offers a computationally efficient way to calculate the free energy of solvation (ΔGsolv).

Thermodynamic Cycle for pKa Prediction: The pKa is directly related to the standard Gibbs free energy of the acid dissociation reaction in solution (ΔG°aq). This value is typically calculated using a thermodynamic cycle (Born-Haber cycle) that combines gas-phase and solution-phase calculations. The cycle involves:

Calculating the gas-phase deprotonation energy (ΔG°gas).

Calculating the free energy of solvation for the undissociated acid (ΔG°solv(HA)).

Calculating the free energy of solvation for the conjugate base (ΔG°solv(A⁻)).

The combination of these values, along with the experimental solvation energy of the proton, allows for the theoretical prediction of the pKa. mdpi.com Various DFT functionals, such as B3PW91 and CAM-B3LYP, have been tested and validated for their reliability in predicting the pKa of carboxylic acids using these methods. nih.govmdpi.com

Table 2: Components of a Theoretical pKa Calculation via a Thermodynamic Cycle

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of molecules in a solvent over time. By modeling the explicit interactions between the solute and individual solvent molecules, MD can reveal detailed information about solvation structure and molecular association. ucl.ac.uk

MD simulations of this compound in various solvents would elucidate how solvent molecules arrange themselves around the solute. Solvents can be broadly categorized based on their ability to act as hydrogen bond acceptors or donors. acs.org

In polar, hydrogen-bond accepting solvents (like DMSO or THF), solvent molecules are expected to interact strongly with the carboxylic acid group. This solute-solvent hydrogen bonding can effectively "screen" the carboxylic acid moieties from each other, inhibiting self-association. ucl.ac.ukacs.org

In apolar solvents (like toluene (B28343) or chloroform), which have a low propensity to form hydrogen bonds, solute-solute interactions are more favorable, leading to molecular association. ucl.ac.uk

In apolar or weakly polar solvents, carboxylic acids like this compound are known to form stable dimers. ucl.ac.ukacs.org

Hydrogen-Bonded Dimers: The primary mode of dimerization is through the formation of a pair of hydrogen bonds between the carboxylic acid groups of two separate molecules. quora.com This creates a thermodynamically stable cyclic structure. MD simulations can be used to analyze the frequency, lifetime, and geometry of these dimers in solution. ucl.ac.uk Theoretical studies using DFT or MP2 methods can also calculate the stabilization energies of such dimers. researchgate.net

Self-Assembly: Beyond dimerization, the aromatic rings of this compound can promote further self-assembly through π-π stacking interactions. acs.org The presence of substituents on the rings influences the geometry and strength of these interactions. acs.org MD simulations can capture the formation of higher-order aggregates and provide insight into the early stages of nucleation and crystallization processes.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational statistics approach used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates variations in molecular structure with variations in a specific property, such as pKa. researchgate.net

To develop a QSPR model for predicting the pKa of this compound, the following steps would be taken:

Data Set Compilation: A training set of structurally related benzoic acids with experimentally determined pKa values would be assembled. researchgate.net

Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, would be calculated for each molecule in the training set. These descriptors encode different aspects of the molecular structure, including electronic (e.g., partial atomic charges), topological, and quantum-chemical properties. nih.gov

Model Generation and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms like computational neural networks, are used to build a model that finds the best correlation between a subset of descriptors and the pKa values. researchgate.netacs.org The predictive power of the model is then rigorously tested using an external validation set of compounds not used in the model's creation. researchgate.net

QSPR provides a rapid and efficient method for estimating the properties of new or uncharacterized compounds, making it a valuable tool in chemical research and discovery. researchgate.net

Development of Predictive Models based on Molecular Descriptors

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computationally derived frameworks that correlate the chemical structure of a molecule with a specific activity, such as biological potency or a physicochemical property. nih.govnih.gov The development of such models for this compound and its analogs would involve the calculation of various molecular descriptors.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized into:

Electronic Descriptors: These quantify the electronic properties of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A lower LUMO energy can be indicative of a molecule's ability to accept electrons. nih.gov Other electronic descriptors include partial atomic charges, dipole moments, and polarizability, which describe the charge distribution and how it is affected by an external electric field.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like those developed by Verloop. damcop.com These are important for understanding how a molecule might fit into a biological receptor site.

Hydrophobic Descriptors: The hydrophobicity of a molecule, often quantified by its partition coefficient (log P), is critical for its ability to cross cell membranes. nih.govdamcop.com The Hammett substituent constant (σ) is another valuable parameter that describes the electronic effect (both inductive and resonance) of substituents on a benzene ring. damcop.com

To build a predictive model, a series of derivatives of this compound would be synthesized, and their biological activity or a specific property would be measured. Then, a range of molecular descriptors would be calculated for each derivative using computational methods like Density Functional Theory (DFT). nih.govunamur.beresearchgate.net Statistical techniques, such as multiple linear regression or partial least squares, are then employed to find a mathematical equation that best correlates the descriptors with the observed activity. acs.orgacs.org Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further research and development.

Below is an interactive data table illustrating the types of molecular descriptors that would be calculated for a hypothetical series of benzoic acid derivatives to develop a QSAR model.

| Compound | log P | HOMO (eV) | LUMO (eV) | Molecular Volume (ų) |

| Derivative 1 | 3.2 | -6.5 | -1.8 | 250 |

| Derivative 2 | 3.5 | -6.7 | -2.0 | 265 |

| Derivative 3 | 2.9 | -6.4 | -1.7 | 240 |

| Derivative 4 | 4.1 | -6.9 | -2.2 | 280 |

Understanding the Influence of Substituents on Chemical Properties

The chemical properties of this compound are significantly influenced by its three key components: the benzoic acid core, the chloro substituent, and the phenylsulfanyl substituent. Computational chemistry allows for a detailed analysis of how these substituents modulate the electronic structure and reactivity of the molecule.

The acidity of the carboxylic acid group, a fundamental chemical property, is highly sensitive to the electronic effects of the substituents on the benzene ring. libretexts.orglibretexts.org Electron-withdrawing groups generally increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion through delocalization of the negative charge. libretexts.orgpsu.edu

Chloro Group: The chlorine atom at the 4-position is an electron-withdrawing group due to its high electronegativity, which exerts an inductive effect. libretexts.orgucl.ac.uk This effect pulls electron density away from the benzene ring and the carboxylic acid group, stabilizing the conjugate base and thereby increasing the acidity of the molecule compared to benzoic acid.

Density Functional Theory (DFT) calculations can be used to model the geometry and electronic properties of this compound. nih.govresearchgate.net These calculations can provide insights into the distribution of electron density, the electrostatic potential surface, and the energies of molecular orbitals. nih.gov By comparing the calculated properties of this compound with those of unsubstituted benzoic acid and monosubstituted derivatives, the specific contributions of the chloro and phenylsulfanyl groups can be elucidated. For example, Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and understand the nature of the intramolecular interactions.

The following interactive data table summarizes the expected electronic effects of the substituents on the properties of the benzoic acid core.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Acidity |

| Chloro | 4 | Electron-withdrawing | Weakly electron-donating | Increase |

| Phenylsulfanyl | 2 | Electron-withdrawing | Electron-donating | Dependent on balance |

Role in Advanced Organic Synthesis and Chemical Development

Building Block for Complex Aromatic and Heterocyclic Systems

4-Chloro-2-phenylsulfanylbenzoic acid is a versatile building block in organic synthesis, primarily owing to its trifunctional nature, possessing a carboxylic acid group, a diaryl thioether linkage, and a chlorinated aromatic ring. These functional groups offer multiple reactive sites for the construction of more complex molecular architectures, including polycyclic aromatic systems and heterocyles.

Precursor in Multicomponent Coupling Reactions

While specific examples of multicomponent reactions (MCRs) directly employing this compound are not extensively documented in readily available literature, its structural motifs suggest potential applications in such convergent synthetic strategies. MCRs are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials.

The carboxylic acid functionality of this compound could participate in various MCRs. For instance, in Ugi and Passerini reactions, carboxylic acids are key components. An Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to produce α-acylamino amides. The incorporation of this compound in such a reaction would lead to products bearing the bulky and functionalized 4-chloro-2-phenylsulfanylbenzoyl group, potentially imparting unique biological or material properties.

The aryl chloride moiety could also be involved in transition-metal-catalyzed MCRs. For example, palladium-catalyzed MCRs have been developed for the synthesis of complex heterocyclic systems where an aryl halide is a common reactant.

Table 1: Potential Multicomponent Reactions Involving this compound Functionalities

| Multicomponent Reaction | Reactive Group on this compound | Potential Product Type |

| Ugi-4CR | Carboxylic Acid | α-(4-chloro-2-phenylsulfanylbenzamido) amides |

| Passerini-3CR | Carboxylic Acid | α-(4-chloro-2-phenylsulfanylbenzoyloxy) carboxamides |

| Doebner Reaction | Carboxylic Acid (with an amine and pyruvic acid) | Substituted quinoline-4-carboxylic acids |

| Palladium-catalyzed MCRs | Aryl Chloride | Highly substituted aromatic and heterocyclic systems |

Intermediate in the Synthesis of Ring Systems (e.g., Thioxanthones)

A significant application of 2-(phenylthio)benzoic acid derivatives is in the synthesis of thioxanthones, a class of sulfur-containing heterocyclic compounds with important applications in photochemistry, materials science, and medicinal chemistry. nih.govnih.gov The intramolecular cyclization of 2-(phenylthio)benzoic acids is a common method to form the thioxanthone core.

For this compound, this cyclization would proceed via an electrophilic substitution reaction, typically promoted by a strong acid such as concentrated sulfuric acid or polyphosphoric acid. The carboxylic acid is first activated, and the resulting acylium ion attacks the electron-rich phenyl ring of the phenylsulfanyl group, followed by dehydration to yield the corresponding chloro-substituted thioxanthone.

Modern synthetic methods for thioxanthone synthesis include palladium-catalyzed reactions and aryne-mediated couplings, which can offer milder reaction conditions and broader substrate scope. nih.gov For instance, the reaction of a silylaryl triflate with a substituted benzoate (B1203000) in the presence of a fluoride source can generate an aryne intermediate that undergoes a tandem nucleophilic coupling and intramolecular electrophilic cyclization to form the thioxanthone. nih.gov

Table 2: Selected Synthetic Routes to Thioxanthones from 2-Thiobenzoic Acid Derivatives

| Reaction Type | Reagents and Conditions | Product | Reference |

| Acid-catalyzed Cyclization | Concentrated H₂SO₄, heat | Thioxanthone | google.com |

| Aryne-mediated Coupling | Silylaryl triflate, CsF, THF, 65 °C | Thioxanthone | nih.gov |

Scaffold for Derivatization in Functional Materials Research

The rigid and functionalizable structure of this compound makes it an attractive scaffold for the development of novel functional materials.

Incorporation into Polymeric Structures

The carboxylic acid group of this compound provides a convenient handle for its incorporation into polymeric backbones. For example, it can be converted into an acid chloride or ester and subsequently used in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The resulting polymers would feature the bulky and polarizable 4-chloro-2-phenylsulfanyl side group, which could influence the polymer's thermal properties, solubility, and optical characteristics.